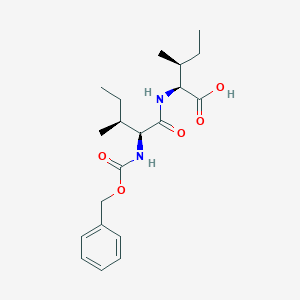

Z-Ile-Ile-OH

Description

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJULDSUCQXEDB-OTRWWLKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195328 | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42538-01-2 | |

| Record name | L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42538-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042538012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-Ile-Ile-OH: An In-depth Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-Ile-OH, chemically known as N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine, is a dipeptide derivative of the essential amino acid L-isoleucine. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group makes it a valuable building block in synthetic peptide chemistry. The Z-group provides stability and prevents unwanted side reactions during peptide coupling, allowing for the controlled synthesis of larger peptide chains. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological significance of this compound.

Core Chemical Properties

While specific experimental data for this compound is not extensively published, its fundamental chemical properties can be established from available supplier information and calculated values.

| Property | Value | Source |

| Chemical Name | N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine | IUPAC Nomenclature |

| Synonyms | This compound | Common Abbreviation |

| CAS Number | 42538-01-2 | --INVALID-LINK--[1] |

| Molecular Formula | C20H30N2O5 | --INVALID-LINK--[1] |

| Molecular Weight | 378.5 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid (predicted) | General property of similar compounds |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Methanol); Sparingly soluble in water (predicted) | General property of Z-protected peptides |

| Storage | -20°C | --INVALID-LINK--[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-terminally protected Z-L-isoleucine (Z-Ile-OH) with a C-terminally protected L-isoleucine, followed by the deprotection of the C-terminus.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

Z-L-isoleucine (Z-Ile-OH)

-

L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

-

Coupling agent (e.g., DCC, EDC, HBTU)

-

Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA))

-

Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution, brine, anhydrous magnesium sulfate)

-

Reagents for saponification (e.g., lithium hydroxide (B78521), methanol (B129727), water)

Procedure:

-

Activation of Z-Ile-OH: Dissolve Z-Ile-OH in an appropriate solvent (e.g., DCM or DMF). Add the coupling agent and a base to activate the carboxylic acid group.

-

Coupling Reaction: In a separate flask, dissolve H-Ile-OMe·HCl in the same solvent and neutralize with a base. Add this solution to the activated Z-Ile-OH mixture. Allow the reaction to proceed at room temperature for several hours.

-

Workup: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic solution with an acidic solution (e.g., citric acid), a basic solution (e.g., sodium bicarbonate), and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent to obtain the crude Z-Ile-Ile-OMe.

-

Saponification: Dissolve the crude Z-Ile-Ile-OMe in a mixture of methanol and water. Add a solution of lithium hydroxide and stir until the reaction is complete (monitored by TLC).

-

Purification: Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate. The crude this compound can be further purified by column chromatography or recrystallization.

Characterization of this compound

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the protons of the benzyloxycarbonyl group (aromatic and methylene (B1212753) protons), the α-protons and side-chain protons of the two isoleucine residues, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the Z-group, and the aliphatic carbons of the isoleucine side chains. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound (378.5 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Experimental Protocol: General NMR and MS Analysis

NMR Spectroscopy:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, dipeptides, in general, are known to possess a range of biological functions. The presence of the lipophilic Z-group may enhance cell permeability and influence its biological effects.

Potential Areas of Biological Investigation:

-

Antimicrobial Activity: Some dipeptides exhibit antimicrobial properties.

-

Enzyme Inhibition: Dipeptides can act as inhibitors of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4).

-

Signaling Molecule Precursors: this compound could serve as a protected precursor for the delivery of the dipeptide Ile-Ile, which may have roles in cellular signaling.

-

Nutraceutical Potential: Isoleucine is a branched-chain amino acid (BCAA) involved in muscle metabolism and protein synthesis. Dipeptides of isoleucine may have similar or enhanced effects.

Further research is required to elucidate the specific biological roles and signaling pathways affected by this compound. A hypothetical signaling pathway that could be investigated is its potential interaction with nutrient-sensing pathways, given its amino acid composition.

Conclusion

This compound is a protected dipeptide with significant potential as a building block in peptide synthesis and as a subject for biological investigation. While specific experimental data is limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and standard characterization methods. Future research into the biological activities of this compound and similar dipeptides could unveil novel therapeutic or nutraceutical applications.

References

An In-depth Technical Guide to Z-L-Isoleucyl-L-Isoleucine (Z-Ile-Ile-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Isoleucyl-L-Isoleucine, abbreviated as Z-Ile-Ile-OH, is a dipeptide derivative. It consists of two L-isoleucine amino acid residues linked by a peptide bond, with the N-terminus of the dipeptide protected by a benzyloxycarbonyl (Z) group. The Z-group is a commonly used protecting group in peptide synthesis, known for its stability and selective removal under specific conditions. While the constituent amino acid, L-isoleucine, is an essential branched-chain amino acid (BCAA) with well-documented physiological roles, specific research on the biological activity and applications of the this compound dipeptide is limited. The Human Metabolome Database identifies Isoleucyl-Isoleucine as an "expected" metabolite, indicating it has not yet been definitively identified in human tissues or biofluids[1]. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside relevant information on its constituent components and general methodologies for its synthesis, offering a foundational resource for researchers interested in this molecule.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. For comparative purposes, the properties of the related precursor, Z-L-Isoleucine (Z-Ile-OH), are also presented.

| Property | Z-L-Isoleucyl-L-Isoleucine (this compound) | Z-L-Isoleucine (Z-Ile-OH) |

| Molecular Weight | 378.46 g/mol [2] | 265.30 g/mol [3] |

| Molecular Formula | C₂₀H₃₀N₂O₅[2] | C₁₄H₁₉NO₄[3] |

| CAS Number | 42538-01-2[2] | 3160-59-6[3] |

| Synonyms | Z-L-Isoleucyl-L-Isoleucine | N-Carbobenzyloxy-L-isoleucine, CBZ-L-Ile-OH[3] |

Experimental Protocols: Synthesis of this compound

Objective: To synthesize Z-L-Isoleucyl-L-Isoleucine (this compound) from Z-L-Isoleucine (Z-Ile-OH) and L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl).

Materials:

-

Z-L-Isoleucine (Z-Ile-OH)

-

L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

2 M aqueous lithium hydroxide (B78521) (LiOH) solution

-

Tetrahydrofuran (THF) or Methanol (MeOH) for saponification

Procedure:

Step 1: Peptide Coupling

-

Dissolve L-Isoleucine methyl ester hydrochloride (1.0 equivalent) in DCM.

-

Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve Z-L-Isoleucine (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

-

Cool the Z-L-Isoleucine solution to 0 °C in an ice bath.

-

Slowly add DIC (1.1 equivalents) to the Z-L-Isoleucine solution and stir for 15 minutes.

-

Add the neutralized L-Isoleucine methyl ester solution to the activated Z-L-Isoleucine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-L-Isoleucyl-L-Isoleucine methyl ester.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude methyl ester from Step 1 in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 2 M LiOH solution (1.5-2.0 equivalents) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

-

Quench the reaction by adding 1 M HCl until the pH is acidic (pH ~2-3).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

This protocol is a generalized procedure based on standard peptide coupling techniques[4][5]. Actual reaction conditions, such as solvent choice, reaction times, and purification methods, may require optimization.

Biological Context and Signaling Pathways

Direct studies on the biological activity or involvement of this compound in signaling pathways are currently lacking. However, insights can be drawn from the known roles of its constituent amino acid, L-isoleucine, and the general biological significance of dipeptides.

L-Isoleucine: A Key Branched-Chain Amino Acid L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays several critical roles:

-

Protein Synthesis: As a fundamental building block of proteins, it is crucial for muscle repair and growth[6].

-

Metabolic Regulation: Isoleucine is both a glucogenic and a ketogenic amino acid. Its carbon skeleton can be metabolized to form intermediates for both glucose synthesis (gluconeogenesis) and ketone body production[7].

-

Hemoglobin Synthesis: It is an important component in the formation of hemoglobin[8].

Biosynthesis and Catabolism of Isoleucine In plants and microorganisms, isoleucine is synthesized from threonine in a multi-step enzymatic pathway[7][9]. The catabolism of isoleucine in humans involves its conversion to acetyl-CoA and propionyl-CoA, which then enter central metabolic pathways like the TCA cycle[7].

General Biological Activity of Dipeptides Short-chain peptides, including dipeptides, are of growing interest in biomedical research due to their potential for diverse biological activities[10][11]. Depending on their amino acid composition, dipeptides can exhibit properties such as:

-

Antioxidant Activity: Certain dipeptides, particularly those containing amino acids like tryptophan or tyrosine, can scavenge free radicals and inhibit lipid peroxidation[12][13].

-

Signaling Molecules: Some dipeptides are known to have physiological or cell-signaling effects, though many are simply intermediates in protein catabolism[1][14].

-

Pharmacological Potential: Their small size, low immunogenicity, and potential for oral availability make them attractive candidates for drug discovery[11].

The biological role of this compound, if any, remains to be elucidated. It could potentially act as a prodrug, releasing isoleucine upon enzymatic cleavage of the peptide bond and the Z-group, or it may possess unique activities as an intact molecule.

Visualizations

Workflow for Dipeptide Synthesis

The following diagram illustrates a generalized workflow for the solution-phase synthesis of a Z-protected dipeptide, as described in the experimental protocol.

Caption: Generalized workflow for solution-phase synthesis of this compound.

Isoleucine Metabolic Pathways

This diagram outlines the biosynthesis of isoleucine from threonine (as occurs in plants/microorganisms) and its subsequent catabolism.

Caption: Simplified overview of L-Isoleucine biosynthesis and catabolism.

Z-L-Isoleucyl-L-Isoleucine (this compound) is a protected dipeptide with a molecular weight of 378.46 g/mol . While its synthesis can be achieved through established peptide chemistry methodologies, there is a notable absence of research into its specific biological functions, signaling pathway interactions, and potential applications in drug development. The information available on its constituent amino acid, L-isoleucine, suggests that this compound could serve as a precursor or delivery molecule, but this remains speculative. This guide consolidates the existing physicochemical data and provides a framework for its synthesis and potential biological context. Further experimental investigation is required to determine the unique properties and therapeutic potential of this specific dipeptide.

References

- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Isoleucine (HMDB0028910) [hmdb.ca]

- 2. International Laboratory USA [intlab.org]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]

- 7. Isoleucine - Wikipedia [en.wikipedia.org]

- 8. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]

- 14. Human Metabolome Database: Showing metabocard for Isoleucyl-Leucine (HMDB0028911) [hmdb.ca]

An In-depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine (Z-Ile-Ile), a protected dipeptide valuable as a building block in the synthesis of more complex peptides and peptidomimetics. The synthesis involves a strategic three-stage process: protection of the N-terminus of the first isoleucine residue, esterification of the C-terminus of the second isoleucine residue, and subsequent peptide bond formation. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway through a detailed workflow diagram.

Synthetic Strategy

The synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine is achieved through a convergent strategy that involves the preparation of two key intermediates followed by their coupling. The overall synthetic workflow can be broken down into the following key stages:

-

Preparation of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl): The carboxylic acid group of L-isoleucine is protected as a methyl ester. This is crucial to prevent its participation in the subsequent peptide bond formation, directing the reaction to the desired amino group. Esterification is typically achieved by reacting L-isoleucine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.

-

N-Terminal Protection of L-Isoleucine (Z-Ile-OH): The amino group of a second L-isoleucine molecule is protected with the benzyloxycarbonyl (Z or Cbz) group. This protecting group is stable under the conditions of peptide coupling but can be readily removed under specific conditions, such as catalytic hydrogenolysis.

-

Peptide Coupling: The N-protected L-isoleucine (Z-Ile-OH) is coupled with L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl) to form the dipeptide, N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine methyl ester (Z-Ile-Ile-OMe). This reaction is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to ensure high efficiency and minimize racemization.

-

Saponification (Optional): If the free acid form of the dipeptide (Z-Ile-Ile-OH) is desired, the methyl ester of the synthesized dipeptide is hydrolyzed, typically using a base such as lithium hydroxide (B78521).

Experimental Protocols

The following are detailed experimental protocols for each key stage of the synthesis.

Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl)

This protocol describes the esterification of L-isoleucine using trimethylchlorosilane in methanol.

Materials:

-

L-Isoleucine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend L-isoleucine (0.1 mol) in anhydrous methanol (100 mL).

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension with stirring at room temperature.

-

Continue stirring the resulting solution at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the crude L-isoleucine methyl ester hydrochloride. The product can be further purified by recrystallization.

Step 2: Synthesis of N-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH)

This is a standard procedure for the N-protection of an amino acid. Z-Ile-OH is also commercially available.

Materials:

-

L-Isoleucine

-

Sodium hydroxide (NaOH)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve L-isoleucine in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzyl chloroformate and a solution of sodium hydroxide concurrently in portions, ensuring the temperature remains below 5 °C and the pH is maintained between 9 and 10.

-

After the addition is complete, continue to stir the mixture at room temperature for 2 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid, which will cause the product to precipitate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-benzyloxycarbonyl-L-isoleucine as a white solid.

Step 3: Coupling of Z-Ile-OH with H-Ile-OMe·HCl to form Z-Ile-Ile-OMe

This protocol is adapted from a well-established procedure for dipeptide synthesis using DCC and HOBt.

Materials:

-

N-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH)

-

L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (B52724) (anhydrous)

-

Ethyl acetate

-

0.33 M Citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of N-benzyloxycarbonyl-L-isoleucine (1.0 eq), L-isoleucine methyl ester hydrochloride (1.0 eq), and HOBt·H₂O (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add a solution of DCC (1.0 eq) in acetonitrile at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, filter the suspension to remove the DCU precipitate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with a 0.33 M citric acid solution, saturated aqueous sodium bicarbonate solution (twice), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine methyl ester as a white solid.

Data Presentation

The following table summarizes the typical yields and purities for the key steps in the synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine, based on established protocols for similar transformations.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Esterification | L-Isoleucine | H-Ile-OMe·HCl | Trimethylchlorosilane | Methanol | >95 | >98 |

| 2 | Peptide Coupling | Z-Ile-OH and H-Ile-OMe·HCl | Z-Ile-Ile-OMe | DCC, HOBt, DIPEA | Acetonitrile | ~85-90* | >95 (after chromatography) |

| 3 | Saponification (Optional) | Z-Ile-Ile-OMe | This compound | Lithium Hydroxide | THF/Water | >90 | >98 |

*Note: The yield for the peptide coupling step is an estimate based on similar DCC/HOBt mediated couplings of other amino acids. Actual yields may vary depending on reaction scale and purification efficiency.

Mandatory Visualization

The overall experimental workflow for the synthesis of N-benzyloxycarbonyl-isoleucyl-isoleucine methyl ester is depicted in the following diagram.

This diagram illustrates the convergent synthetic approach, starting from L-isoleucine and leading to the protected dipeptide through the formation of key intermediates.

An In-depth Technical Guide on the Core Mechanism of Action of Dipeptidyl Protease Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Z-Ile-Ile-OH" is not extensively characterized in publicly available scientific literature. This guide, therefore, focuses on the well-established mechanisms of action for the broader class of dipeptidyl protease inhibitors, to which this compound structurally belongs. The principles, data, and methodologies presented are based on representative and well-studied molecules from this class, such as dipeptidyl boronic acids and dipeptidyl aldehydes.

Introduction

Dipeptidyl protease inhibitors are a significant class of small molecules that modulate the activity of various proteases by targeting their active sites. These inhibitors typically mimic the natural dipeptide substrates of these enzymes, allowing for competitive and often potent inhibition. Their therapeutic potential has been realized in oncology with the approval of proteasome inhibitors like bortezomib, and they continue to be investigated for a range of other diseases. This guide provides a detailed overview of the core mechanisms of action of dipeptidyl inhibitors, focusing on their interactions with key cellular proteases: the proteasome, calpains, and cathepsins.

Core Mechanism of Action

The fundamental mechanism of action for dipeptidyl protease inhibitors involves their binding to the active site of the target protease, thereby preventing the hydrolysis of its natural substrates. The specificity of these inhibitors is determined by the amino acid residues at the P1 and P2 positions, which interact with the corresponding S1 and S2 pockets of the protease. The warhead group (e.g., boronic acid, aldehyde) of the inhibitor is crucial for its interaction with the catalytic residue of the enzyme.

Inhibition of the 26S Proteasome

The 26S proteasome is a large, multicatalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis. Dipeptidyl boronic acids, such as bortezomib, are potent and reversible inhibitors of the proteasome.[1] The boron atom in these inhibitors forms a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of the N-terminal threonine residue in the proteasome's active sites.[1] This primarily targets the chymotrypsin-like activity of the β5 subunit, which is rate-limiting for protein degradation.[2]

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which triggers a cascade of cellular events, including the unfolded protein response (UPR) and ultimately, apoptosis. A key consequence of proteasome inhibition is the stabilization of IκBα, the inhibitory protein of the transcription factor NF-κB.[3] This prevents the activation of the NF-κB pathway, a crucial pro-survival pathway in many cancer cells.[3]

Diagram: General Mechanism of Dipeptidyl Protease Inhibition

Caption: Competitive inhibition of a protease by a dipeptidyl inhibitor.

Inhibition of Calpains

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Dipeptidyl aldehydes are known to be potent, reversible inhibitors of calpains. The aldehyde group of the inhibitor forms a hemiacetal with the active site cysteine residue of the calpain. The specificity of these inhibitors is largely determined by the P2 and P1 amino acid residues.

Inhibition of Cathepsins

Cathepsins are a group of proteases, primarily found in lysosomes, that are involved in protein turnover. Many cathepsins are cysteine proteases and can be inhibited by dipeptidyl aldehydes and other dipeptidyl derivatives. Similar to calpains, the mechanism of inhibition by dipeptidyl aldehydes involves the formation of a hemiacetal with the active site cysteine.

Quantitative Data on Dipeptidyl Inhibitor Activity

The potency of dipeptidyl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative data for various dipeptidyl inhibitors against their target proteases.

Table 1: Inhibitory Activity of Dipeptidyl Boronic Acids against the Proteasome

| Inhibitor | Proteasome Subunit(s) Targeted | IC50 (nM) | Cell Line | Reference |

| Bortezomib | β5, β1 | 7 | Multiple Myeloma | [4] |

| (±)-4i | 20S Proteasome | 15.2 | - | [5] |

| 4q | 20S Proteasome | 9.6 | - | [5] |

Table 2: Inhibitory Activity of Dipeptidyl Aldehydes against Calpains

| Inhibitor | Target | Ki (µM) | Reference |

| (R)-1-(4-nitrophenylsulfonyl)-N-((R,S)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide (1j) | µ-calpain | 0.02 | [6] |

| (R)-1-(4-iodophenylsulfonyl)-N-((R,S)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide (1n) | µ-calpain | 0.03 | [6] |

Table 3: Inhibitory Activity of Dipeptidyl Derivatives against Cathepsins

| Inhibitor | Target | Ki (µM) | pIC50 | Reference |

| Acetyl-Leu-Leu-Met-H | Cathepsin B | 0.1 | [7] | |

| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.0005 | [7] | |

| Cathepsin Inhibitor 1 | Cathepsin B | 5.2 | [8] | |

| Cathepsin Inhibitor 1 | Cathepsin L | 7.9 | [8] | |

| Cathepsin Inhibitor 1 | Cathepsin K | 5.5 | [8] | |

| Cathepsin Inhibitor 1 | Cathepsin S | 6.0 | [8] |

Key Signaling Pathways Affected

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[9] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[9]

Proteasome inhibitors, by preventing the degradation of IκBα, effectively block the activation of the canonical NF-κB pathway.[3] This is a major contributor to their anti-cancer effects, as many cancer cells rely on constitutive NF-κB activity for their survival.

Diagram: Inhibition of the NF-κB Signaling Pathway by Proteasome Inhibitors

Caption: Proteasome inhibitors block IκBα degradation, preventing NF-κB activation.

Experimental Protocols

In Vitro Proteasome Activity Assay (Fluorometric)

This protocol measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

-

Materials:

-

Purified 20S or 26S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)

-

Dipeptidyl Inhibitor (e.g., this compound) stock solution in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare serial dilutions of the dipeptidyl inhibitor in Assay Buffer.

-

In a 96-well plate, add 2 µL of each inhibitor dilution. Include a vehicle control (DMSO).

-

Add 88 µL of Assay Buffer containing the purified proteasome (final concentration ~0.5 nM) to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of Suc-LLVY-AMC (final concentration 100 µM).

-

Immediately measure the fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay (MTT)

This assay assesses the effect of the dipeptidyl inhibitor on cell proliferation and viability.

-

Materials:

-

Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)

-

Complete culture medium

-

Dipeptidyl Inhibitor stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the dipeptidyl inhibitor for 24, 48, or 72 hours. Include a vehicle control.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with the dipeptidyl inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the dipeptidyl inhibitor at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[10]

-

Experimental and Logical Workflows

Diagram: Experimental Workflow for Dipeptidyl Inhibitor Evaluation

Caption: A typical workflow for the evaluation of a novel dipeptidyl protease inhibitor.

Conclusion

Dipeptidyl protease inhibitors represent a versatile class of compounds with significant therapeutic potential. Their mechanism of action is centered on the competitive inhibition of key cellular proteases, leading to the disruption of critical signaling pathways and cellular processes. While the specific activity of this compound requires further investigation, the principles and methodologies outlined in this guide provide a robust framework for its characterization and for the broader field of dipeptidyl inhibitor research. A thorough understanding of their mechanism of action, coupled with rigorous quantitative and cell-based assays, is essential for the development of novel and effective therapies targeting proteases.

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caspase3 assay [assay-protocol.com]

- 3. The capture proteasome assay: A method to measure proteasome activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calpain Activity Assay Kit, Fluorogenic | QIA120 [merckmillipore.com]

- 5. kumc.edu [kumc.edu]

- 6. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. selleckchem.com [selleckchem.com]

- 9. youtube.com [youtube.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

A Technical Guide to the Solubility of Z-Ile-Ile-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the N-terminally protected dipeptide, Z-L-Isoleucyl-L-Isoleucine (Z-Ile-Ile-OH). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes a predictive framework based on the known solubility of its constituent components, Z-L-Isoleucine-OH and L-Isoleucine, and general principles of peptide solubility. It further outlines detailed experimental protocols for determining peptide solubility and visualizes key workflows and influencing factors.

Predicted Solubility Profile of this compound

The solubility of a peptide is influenced by its amino acid composition, protecting groups, and the properties of the solvent. This compound is a hydrophobic dipeptide due to the two isoleucine side chains. The presence of the benzyloxycarbonyl (Z) group adds aromatic character, which can influence interactions with organic solvents.

Based on general principles, peptides with a high proportion of hydrophobic residues are more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols[1]. The solubility of the parent protected amino acid, Z-Ile-OH, is known in several organic solvents.

Table 1: Qualitative Solubility of Z-L-Isoleucine-OH

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol | Sparingly Soluble | [3] |

It is anticipated that this compound will exhibit a similar solubility profile to Z-Ile-OH, favoring polar aprotic and polar protic organic solvents. However, the larger size and increased hydrophobicity of the dipeptide may lead to lower overall solubility compared to the single amino acid derivative.

To provide further context, the solubility of the unprotected amino acid, L-Isoleucine, has been quantitatively determined in a range of organic solvents.

Table 2: Quantitative Solubility of L-Isoleucine in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (10^4 * x) | g / 100g Solvent | Reference |

| Methanol | 0.441 | 0.181 | [4] |

| Ethanol | 0.228 | 0.065 | [4] |

| n-Propanol | 0.221 | 0.048 | [4] |

| Isopropanol | 0.518 | 0.112 | [4] |

| n-Butanol | 0.147 | 0.026 | [4] |

| Isobutanol | 0.485 | 0.086 | [4] |

| Acetone | 0.121 | 0.027 | [4] |

| 2-Butanone | 0.285 | 0.051 | [4] |

| Methyl Acetate | 3.631 | 0.644 | [4] |

| Ethyl Acetate | 4.381 | 0.655 | [4] |

| Acetonitrile | 0.155 | 0.049 | [4] |

| 1,4-Dioxane | 0.463 | 0.069 | [4] |

Note: The data for L-Isoleucine is presented to illustrate the impact of solvent choice on a related, albeit unprotected, molecule.

Experimental Protocol for Determining Peptide Solubility

A precise determination of this compound solubility requires a systematic experimental approach. The following protocol outlines a common method for this purpose.

Gravimetric Method

This method involves preparing a saturated solution of the peptide in the solvent of interest and then determining the mass of the dissolved peptide.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Lyophilizer or vacuum oven

-

Micro-pipettes and vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the chosen organic solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Centrifuge the suspension at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 1 hour) to pellet the undissolved solid[5].

-

Supernatant Collection: Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent by lyophilization or under vacuum at a controlled temperature until a constant weight is achieved.

-

Mass Determination: Weigh the vial containing the dried peptide residue. The difference in weight gives the mass of the dissolved peptide.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L).

Visualizing Experimental Workflows and Influencing Factors

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining peptide solubility.

Caption: Workflow for solubility determination.

Factors Influencing Peptide Solubility

The solubility of a peptide like this compound is a multifactorial property. The diagram below outlines the key intrinsic and extrinsic factors that govern its solubility in organic solvents.

Caption: Factors influencing peptide solubility.

Conclusion

References

- 1. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]

- 3. N-Cbz-L-Isoleucine | 3160-59-6 [chemicalbook.com]

- 4. Collection - Solubility of LâIsoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 5. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Stability and Storage of Z-Ile-Ile-OH

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific stability and degradation data for Z-Ile-Ile-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine) is not extensively available in public literature. This guide is based on the general chemical properties of Z-protected amino acids and peptides, drawing parallels from data on Z-Ile-OH. The provided experimental protocols and degradation pathways are illustrative and based on established principles of peptide chemistry.

Introduction

This compound is a dipeptide derivative protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is widely used in peptide synthesis. Understanding the stability and optimal storage conditions for this compound is crucial for its effective use in research and development, ensuring the integrity and purity of the compound for subsequent synthetic steps or biological assays. This document provides a comprehensive overview of the recommended storage, handling, and potential degradation pathways for this compound.

Physicochemical Properties and Recommended Storage

Z-protected amino acids and short peptides are typically stable crystalline solids.[1] The stability of this compound is influenced by temperature, moisture, light, and pH.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended, extrapolated from data for Z-Ile-OH and general peptide handling guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C.[1] For long-term storage, -20°C is advisable. | Lower temperatures slow down potential degradation reactions. Refrigeration is generally sufficient for short to medium-term storage. |

| Atmosphere | Store in a tightly sealed container.[1] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |

| Light | Protect from light.[1] Store in an amber vial or in a dark place. | The aromatic ring in the Z-group can be susceptible to photolytic degradation. |

| Moisture | Store in a dry environment.[1] A desiccator is recommended. | The compound is susceptible to hydrolysis, particularly of the peptide bond and the carbamate (B1207046) linkage of the Z-group. |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] | Prevents accidental contact, ingestion, or inhalation.[1] |

Chemical Stability and Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be hydrolysis of the peptide bond and cleavage of the N-terminal protecting group. The rate of these reactions is dependent on pH and temperature.

Hypothetical Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under various conditions.

Caption: Potential degradation routes for this compound.

-

Hydrolysis of the Peptide Bond: This is a common degradation pathway for all peptides, catalyzed by acidic or basic conditions. This would result in the formation of Z-Ile-OH and free isoleucine.

-

Cleavage of the Z-Group: The benzyloxycarbonyl group is labile under conditions of catalytic hydrogenolysis or strong acids (e.g., HBr in acetic acid). This would yield the unprotected dipeptide H-Ile-Ile-OH, toluene, and carbon dioxide. While this is a method for deprotection, it can occur under improper storage conditions over extended periods, especially in the presence of catalytic impurities.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed.

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure to identify conditions that lead to the degradation of this compound.

Caption: Experimental workflow for assessing the stability of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at a wavelength where the Z-group has strong absorbance (e.g., 254 nm).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and quantify major degradation products by comparing the chromatograms of stressed samples to the initial sample. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help elucidate their structure.

-

Conclusion

While specific stability data for this compound is limited, by following the storage and handling guidelines derived from its constituent protected amino acid and general peptide chemistry principles, its integrity can be maintained. The provided hypothetical degradation pathways and experimental protocols offer a framework for researchers to assess the stability of this compound in their specific applications. For critical applications, it is highly recommended to perform in-house stability studies to determine the shelf-life under specific laboratory conditions.

References

Spectroscopic Characterization of Z-Ile-Ile-OH: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for the N-benzyloxycarbonyl-protected dipeptide, Z-L-isoleucyl-L-isoleucine (Z-Ile-Ile-OH). The information herein is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. Due to the limited availability of public, consolidated spectroscopic data for this specific molecule, this guide presents predicted values based on the known spectral characteristics of its constituent amino acid, L-isoleucine, the benzyloxycarbonyl (Z) protecting group, and general principles of peptide spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) of Z-group |

| ~5.10 | s | 2H | CH₂ of Z-group |

| ~4.2-4.4 | m | 2H | α-CH of both Isoleucine residues |

| ~1.8-2.0 | m | 2H | β-CH of both Isoleucine residues |

| ~1.1-1.5 | m | 4H | γ-CH₂ of both Isoleucine residues |

| ~0.9 | m | 12H | γ-CH₃ and δ-CH₃ of both Isoleucine residues |

| ~8.0-8.5 | d | 1H | Amide NH |

| ~10-12 | br s | 1H | Carboxylic acid OH |

Note: Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact chemical shifts and multiplicities can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172-175 | Carbonyl carbons (C=O) of carboxylic acid and amide |

| ~156 | Carbonyl carbon (C=O) of Z-group |

| ~137 | Quaternary aromatic carbon of Z-group |

| ~127-129 | Aromatic carbons (CH) of Z-group |

| ~66 | CH₂ of Z-group |

| ~57-59 | α-C of both Isoleucine residues |

| ~36-38 | β-C of both Isoleucine residues |

| ~24-26 | γ-C of both Isoleucine residues |

| ~15 | δ-C (CH₃) of both Isoleucine residues |

| ~11 | γ-C (CH₃) of both Isoleucine residues |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amide) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium-Strong | Aliphatic C-H stretch |

| ~1720-1740 | Strong | C=O stretch (carboxylic acid) |

| ~1690-1710 | Strong | C=O stretch (urethane of Z-group) |

| ~1630-1670 | Strong | C=O stretch (Amide I band) |

| ~1520-1550 | Strong | N-H bend (Amide II band) |

| ~1450 | Medium | C-H bend |

| ~1250 | Medium | C-O stretch |

| ~690-750 | Strong | Aromatic C-H bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Species |

| 379.22 | [M+H]⁺ |

| 401.20 | [M+Na]⁺ |

| 377.21 | [M-H]⁻ |

| 266.15 | [Z-Ile+H]⁺ |

| 132.10 | [Ile+H]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion from Z-group) |

Note: M represents the molecular weight of this compound (C₂₀H₃₀N₂O₅), which is 378.46 g/mol . The observed m/z values will depend on the ionization technique used (e.g., ESI, MALDI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) may be added to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

-

For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship between the structure of this compound and its spectroscopic signatures.

The Enduring Role of the Z-Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of peptide chemistry, continues to be a crucial tool for the protection of amino groups during peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application marked a pivotal moment, enabling the controlled synthesis of complex peptides and establishing the foundation of modern peptide chemistry.[1] This technical guide provides an in-depth exploration of the function, application, and removal of the Z-protecting group, offering detailed experimental protocols and a comparative analysis of its performance.

Core Principles of the Z-Protecting Group

The primary function of the Z-group is to temporarily block the nucleophilic α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[2] This protection strategy is essential to ensure the specific and sequential addition of amino acids to the growing peptide chain.

Key Advantages of the Z-Group:

-

Stability: Z-protected amino acids are notably stable crystalline solids, which facilitates their handling and purification.[3] The Z-group is resistant to a wide range of reaction conditions, including mildly acidic and basic treatments, making it compatible with various coupling strategies.[4]

-

Racemization Suppression: A significant advantage of the Z-group is its ability to suppress racemization during the activation of the carboxyl group for peptide bond formation.[4]

-

Versatile Removal: The Z-group can be cleaved under different conditions, offering flexibility in deprotection strategies. The most common methods are catalytic hydrogenolysis and treatment with strong acids like hydrogen bromide in acetic acid.[5]

The Z-group is predominantly used in solution-phase peptide synthesis (LPPS) , where its stability and the crystallinity of the protected amino acids are particularly advantageous.[2] While less common in modern solid-phase peptide synthesis (SPPS) which often favors Fmoc or Boc strategies, the Z-group remains highly relevant for the synthesis of peptide fragments and for specific applications requiring its unique deprotection conditions.

Quantitative Performance Data

Table 1: Representative Yields for N-Cbz Protection of Amino Acids

| Amino Acid | Protection Method | Yield (%) | Reference |

| Glycine | Benzyl (B1604629) Chloroformate, NaOH | 95 | [6] |

| Alanine | Benzyl Chloroformate, NaOH | 95 | [6] |

| Phenylalanine | Benzyl Chloroformate, NaOH | 95 | [6] |

| Methionine | Benzyl Chloroformate, NaOH | 89 | [6] |

| Proline | Benzyl Chloroformate, NaOH | 92 | [6] |

| Lysine | Benzyl Chloroformate, NaOH | 92 | [6] |

| Serine(O-tBu) | Benzyl Chloroformate, NaOH | 90 | [7] |

| Valine | Benzyl Chloroformate, NaOH | >90 | [7] |

| Leucine | Benzyl Chloroformate, NaOH | >90 | [7] |

Table 2: Comparison of Z-Group Deprotection Methods

| Deprotection Method | Substrate | Reaction Time | Yield (%) | Reference |

| Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | Z-Glycine | 3 min | 95 | [6] |

| Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | Z-Alanine | 3 min | 95 | [6] |

| Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | Z-Phenylalanine | 3 min | 95 | [6] |

| Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | Z-Methionine | 3 min | 89 | [6] |

| Catalytic Transfer Hydrogenation (Cyclohexene, 10% Pd/C) | Z-Amino Acids/Peptides | 15 min (reflux) | 90-100 | [8] |

| HBr in Acetic Acid | Protected Peptides on MBHA-resin | 60-90 min | Not specified |

Experimental Protocols

N-Protection of an Amino Acid with the Z-Group

This protocol describes the general procedure for the N-benzyloxycarbonylation of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Amino Acid

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Benzyl Chloroformate (Z-Cl)

-

0.5 M Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (50 mmol) in a mixture of 1 M NaOH (50 mL) and dioxane (50 mL).

-

To the stirred solution, add benzyl chloroformate (50 mmol) dissolved in dioxane (50 mL) dropwise.

-

After stirring for 1 hour at room temperature, remove the bulk of the dioxane under reduced pressure.

-

Acidify the resulting aqueous solution to pH 2 with 0.5 M H₂SO₄.

-

Extract the product with EtOAc or MTBE (3 x 50 mL).

-

Wash the combined organic extracts until sulfate-free, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

The final product is typically isolated by crystallization.

Expected Yield: 83-95%[8]

Deprotection of a Z-Protected Peptide via Catalytic Transfer Hydrogenation

This method offers a mild and rapid removal of the Z-group.

Materials:

-

Z-protected peptide

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C) catalyst

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol.

-

Add an excess of cyclohexene to the solution.

-

Add 10% Pd/C catalyst (catalyst to substrate ratio of 1:1 to 1:5 by weight).

-

Reflux the mixture for 15 minutes.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected peptide.

Expected Yield: 90-100%[8]

Deprotection of a Z-Protected Peptide using HBr in Acetic Acid

This is a harsher method suitable for peptides that are stable to strong acids.

Materials:

-

Z-protected peptide-resin (e.g., on MBHA-resin)

-

33% Hydrogen Bromide (HBr) in Acetic Acid

-

Scavengers (e.g., pentamethylbenzene (B147382), thioanisole)

-

Trifluoroacetic Acid (TFA)

-

Dry Ether

Procedure:

-

Place the dried Z-protected peptide-resin in a suitable reaction vessel.

-

Add a solution of 33% HBr in acetic acid, typically with scavengers like pentamethylbenzene and thioanisole, and TFA.

-

Stir the suspension at room temperature for 60-90 minutes.

-

After the reaction is complete, filter the resin and evaporate the filtrate under reduced pressure.

-

Triturate the residue with dry ether to precipitate the deprotected peptide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes in peptide synthesis involving the Z-protecting group.

Conclusion

The benzyloxycarbonyl (Z) protecting group, despite being one of the oldest in the peptide chemist's toolbox, maintains its significance due to its robustness, ease of introduction, and its role in preventing racemization. While modern solid-phase synthesis often relies on Fmoc and Boc strategies, the Z-group remains indispensable for solution-phase synthesis, the preparation of complex peptide fragments, and in scenarios where its unique deprotection conditions offer strategic advantages. A thorough understanding of its application and the various methodologies for its removal is essential for researchers and professionals in the field of peptide science and drug development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the effective utilization of this classic and enduring protecting group.

References

- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 2. peptide.com [peptide.com]

- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. scribd.com [scribd.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Z-Ile-Ile-OH: A Core Building Block for Advanced Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide Z-Isoleucyl-Isoleucine (Z-Ile-Ile-OH) serves as a fundamental building block in the design and synthesis of complex peptides and peptidomimetics. Its unique structural features, conferred by the bulky, hydrophobic isoleucine residues and the versatile benzyloxycarbonyl (Z) protecting group, make it a valuable component in the development of therapeutic peptides, particularly in the realm of protease inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and insights into its role in drug discovery.

Physicochemical Properties

| Property | Value (L-Isoleucine) | Estimated Value (this compound) | Reference |

| Molecular Formula | C6H13NO2 | C26H40N2O5 | - |

| Molecular Weight | 131.17 g/mol | 464.61 g/mol | [1][2] |

| Appearance | White crystalline solid | White to off-white solid | [1] |

| Solubility in Water (25 °C) | 41.2 g/L | Low | [1][3] |

| Solubility in Organic Solvents | Sparingly soluble in hot alcohol | Soluble in DMF, DCM, THF | [1] |

| Melting Point | Decomposes at ~284 °C | Not available | [1] |

| Optical Rotation [α]D | Varies with conditions | Not available | - |

Note: The properties for this compound are estimated based on the known properties of L-isoleucine and general characteristics of Z-protected dipeptides. Actual experimental values may vary.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solution-phase peptide synthesis, a robust method for producing dipeptides on a larger scale with high purity. The following protocol is a generalized procedure based on established methods for similar Z-protected dipeptides.[4][5]

Experimental Protocol: Solution-Phase Synthesis of this compound

Materials:

-

Z-L-Isoleucine (Z-Ile-OH)

-

L-Isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure for racemization suppression[6]

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Neutralization of H-Ile-OMe·HCl: Dissolve H-Ile-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIEA or TEA (1.1 equivalents) dropwise and stir for 30 minutes at 0 °C.

-

Activation of Z-Ile-OH: In a separate flask, dissolve Z-Ile-OH (1.0 equivalent) and HOBt or Oxyma Pure (1.1 equivalents) in anhydrous DCM/DMF (1:1 v/v).[6] Cool the solution to 0 °C. Add DCC (1.1 equivalents) and stir the mixture for 1 hour at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the neutralized H-Ile-OMe solution from step 1 to the activated Z-Ile-OH mixture from step 2. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM. Combine the filtrate and washes. Remove the solvent by rotary evaporation.[6] Dissolve the residue in EtOAc.

-

Extraction: Transfer the EtOAc solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).[4][6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester, Z-Ile-Ile-OMe.[4]

-

Saponification (Ester Hydrolysis): Dissolve the crude Z-Ile-Ile-OMe in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) (1.5 equivalents) and stir at room temperature.[7] Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1 M HCl and extract the product with EtOAc.[7]

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.[7] Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexanes) to yield the pure product.[4]

Expected Yields and Purity

| Step | Expected Yield | Expected Purity (Post-Purification) |

| Coupling and Work-up | 75-90% | >95% (as Z-Ile-Ile-OMe) |

| Saponification and Purification | 80-95% | >98% (as this compound) |

Note: Yields are estimates based on similar solution-phase peptide syntheses and can vary depending on reaction conditions and purification efficiency.[4][8]

Caption: Workflow for the solution-phase synthesis and purification of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of longer peptides.[9][10] The Z-group provides stable N-terminal protection that is orthogonal to the commonly used Fmoc/tBu and Boc/Bzl strategies, allowing for selective deprotection and chain elongation.[11][12]

General Protocol for Incorporation of this compound in SPPS:

-

Resin Preparation: A suitable solid support (e.g., Wang resin for C-terminal acids) is prepared with the first amino acid attached.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

-

Coupling: this compound (pre-activated with a coupling agent like HBTU) is coupled to the free amine on the resin.[11] The use of a dipeptide building block can help to overcome difficult couplings and reduce aggregation of the growing peptide chain.[11]

-

Washing: Excess reagents are removed by thorough washing of the resin.

-

Chain Elongation: The process is repeated with subsequent amino acids until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the Z-group, along with other side-chain protecting groups, is removed, typically by catalytic hydrogenation.[4]

Applications in Drug Discovery: Protease Inhibitor Design

Dipeptides and their derivatives are crucial components in the design of protease inhibitors, a significant class of therapeutic agents.[13] The structural features of this compound, particularly the bulky and hydrophobic isoleucine side chains, make it an attractive scaffold for designing inhibitors that can fit into the active sites of proteases, such as HIV protease.[13][14]

Protease inhibitors are often designed as transition-state analogs of the natural peptide substrates of the enzyme.[13] The dipeptide core of this compound can mimic the P1 and P1' or P2 and P2' residues of a substrate, which are critical for recognition and binding by the protease. The Z-group can be retained in the final inhibitor or replaced with other functionalities to optimize binding affinity, selectivity, and pharmacokinetic properties.

The development of HIV protease inhibitors, such as Saquinavir and Ritonavir, has been a major success of structure-based drug design, where peptidomimetic structures play a central role.[13][15] The incorporation of dipeptide building blocks like this compound into inhibitor candidates allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and overcome drug resistance.[16][17]

Caption: Inhibition of a protease-mediated pathway by a this compound-derived peptide.

Conclusion